molecular formula C12H15N3 B11900648 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine

Cat. No.: B11900648
M. Wt: 201.27 g/mol
InChI Key: IBMNBEJQLXUUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine is a heterocyclic compound with a unique structure that combines elements of both indole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of a catalyst to form the desired tetrahydropyridoindole structure. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Solvents: Common solvents include ethanol, methanol, or dichloromethane.

    Temperature: Reactions are typically carried out at elevated temperatures ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and neuroprotective properties.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol: Another related compound with a hydroxyl group at the 4-position, leading to different chemical properties and applications.

Uniqueness

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological systems.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-6-amine

InChI

InChI=1S/C12H15N3/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7,13H2,1H3

InChI Key

IBMNBEJQLXUUIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.